molecular formula C15H20ClNO5S B10907537 Dipropan-2-yl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate

Dipropan-2-yl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B10907537
M. Wt: 361.8 g/mol
InChI Key: DIKYKFMMXOFHLE-UHFFFAOYSA-N
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Description

DIISOPROPYL 5-[(2-CHLOROACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a chloroacetyl group, an amino group, and two ester groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIISOPROPYL 5-[(2-CHLOROACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene core. One common method involves the cyclization of appropriate precursors under controlled conditions. . The esterification of the carboxylic acid groups is carried out using isopropyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions in batch or continuous flow reactors, followed by purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

DIISOPROPYL 5-[(2-CHLOROACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions include various substituted thiophene derivatives, sulfoxides, sulfones, and carboxylic acids.

Scientific Research Applications

DIISOPROPYL 5-[(2-CHLOROACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of DIISOPROPYL 5-[(2-CHLOROACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • DIISOPROPYL 5-[(2-BROMOACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
  • DIISOPROPYL 5-[(2-IODOACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
  • DIISOPROPYL 5-[(2-FLUOROACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE

Uniqueness

The uniqueness of DIISOPROPYL 5-[(2-CHLOROACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of the chloroacetyl group provides a reactive site for further derivatization, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C15H20ClNO5S

Molecular Weight

361.8 g/mol

IUPAC Name

dipropan-2-yl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C15H20ClNO5S/c1-7(2)21-14(19)11-9(5)12(15(20)22-8(3)4)23-13(11)17-10(18)6-16/h7-8H,6H2,1-5H3,(H,17,18)

InChI Key

DIKYKFMMXOFHLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CCl)C(=O)OC(C)C

Origin of Product

United States

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